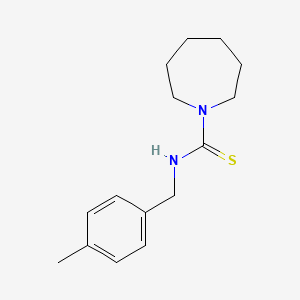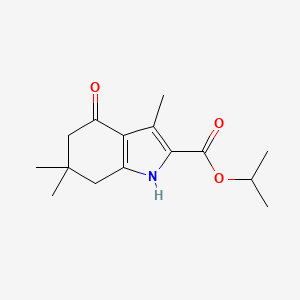![molecular formula C16H12Cl2F4N2O3S B4626292 N~2~-(3-chloro-4-fluorophenyl)-N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4626292.png)
N~2~-(3-chloro-4-fluorophenyl)-N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex molecules involving fluorophenyl and chlorophenyl components often employs strategies like stereoselective monofluoromethylation and the use of specific reagents such as fluoro(phenylsulfonyl)methyl anion for introducing fluoromethyl groups with high stereoselectivity, indicating a refined approach to creating sophisticated molecular structures (Liu et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds related to the one often features significant electron delocalization, especially in sulfur-nitrogen compounds. This delocalization can lead to a shortening of the S−N bond upon deprotonation, revealing insights into the molecular stability and reactivity of these compounds (Haas et al., 1996).
Chemical Reactions and Properties
Chemical reactions involving sulfonyl and fluorophenyl groups often leverage unique reagents like phenylbis(fluorosulfonyl)- and phenylbis(trifluoromethylsulfonyl)-methyliodonium triflates, facilitating the formation of strong CH acids. This showcases the reactivity of such groups in generating compounds with specific chemical properties (Maletina et al., 1995).
Physical Properties Analysis
The physical properties of similar compounds can be elucidated through crystallography and spectroscopic methods, revealing planar molecular orientations and stabilizing interactions such as C—H⋯F bonds, which contribute to the overall stability of the molecule (Murugavel et al., 2008).
Chemical Properties Analysis
The chemical properties, including reactivity patterns and bond formations of such complex molecules, can often be predicted through quantum mechanical, spectroscopic, and molecular docking studies. These studies provide deep insights into the electronic properties, molecular geometry, and potential biological activities, revealing the multifaceted nature of these compounds (Chandralekha et al., 2019).
Applications De Recherche Scientifique
Osteoclastogenesis and Bone Loss Prevention
A novel compound, N-phenyl-methylsulfonamido-acetamide (PMSA), similar in structure to the requested compound, has been studied for its inhibitory activity on osteoclast differentiation. This compound, particularly PMSA-5-Cl, has demonstrated potential as a therapeutic agent for postmenopausal osteoporosis by preventing bone loss in ovariectomized mice. It inhibited signaling pathways at the early stage of osteoclast differentiation, showing significant promise for anti-osteoporosis drug development (Eunjin Cho et al., 2020).
Synthesis and Molecular Conformations
Research on closely related compounds, including those with similar functional groups, has provided insights into molecular conformations and hydrogen bonding. These studies contribute to understanding the structural chemistry and potential applications of such compounds in designing more effective molecules for various scientific purposes (B. K. Sagar et al., 2017).
Electrochemical Capacitor Applications
Electroactive polymers derived from related fluorophenyl compounds have been investigated for their potential in electrochemical capacitors. These studies focus on the synthesis, characterization, and performance evaluation of polymers as active materials, highlighting their energy and power densities. Such research is crucial for advancing energy storage technologies (J. Ferraris et al., 1998).
Advanced Materials Development
The synthesis and application of related compounds have also been explored in the development of novel arylene ether polymers with high glass-transition temperatures and organosolubility. These materials demonstrate significant potential in applications requiring materials with outstanding thermal stability and optical transparency (Wen-Yao Huang et al., 2007).
Propriétés
IUPAC Name |
2-(3-chloro-4-fluoro-N-methylsulfonylanilino)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2F4N2O3S/c1-28(26,27)24(10-3-5-13(19)12(18)7-10)8-15(25)23-14-6-9(16(20,21)22)2-4-11(14)17/h2-7H,8H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GESDNNNXDMOXIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl)C2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2F4N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(3-chloro-4-fluorophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[(5-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]carbonyl}-1-ethyl-1H-pyrazol-4-yl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4626216.png)
![3-(4-fluorophenyl)-2-methyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4626219.png)
![{[3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl]oxy}acetonitrile](/img/structure/B4626222.png)
![2-ethoxy-4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-methylpropanoate](/img/structure/B4626226.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-4-phenyl-1-piperazinecarbothioamide](/img/structure/B4626230.png)

![5-[2-chloro-3-(dimethylamino)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4626235.png)

![2-({4-allyl-5-[(2-isopropyl-5-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B4626241.png)

![2-bromo-N-[5-({2-oxo-2-[(2-phenoxyethyl)amino]ethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4626255.png)
![2-[(2-bromobenzoyl)amino]-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4626257.png)
![8-mercapto-2,3-dimethyl-5-(3-pyridinylmethyl)thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one](/img/structure/B4626276.png)